Phyllanthostatin A
CAS No.: 119767-19-0
VCID: VC21337738
Molecular Formula: C29H30O13
Molecular Weight: 586.5 g/mol
* For research use only. Not for human or veterinary use.

Description |
Phyllanthostatin A is a lignan and a glycoside compound found in certain species of the Phyllanthus genus, specifically Phyllanthus anisolobus and Phyllanthus acuminatus . This compound is part of a broader class of natural products known for their diverse biological activities, including potential therapeutic benefits. Biological Activities and Research FindingsWhile specific biological activities of Phyllanthostatin A are not extensively documented, lignans and glycosides from Phyllanthus species are known for their potential therapeutic properties, including immunomodulatory and anticancer effects . The Phyllanthus genus is rich in bioactive compounds that have been studied for their roles in modulating immune responses and inhibiting cancer cell growth. Comparison with Other Phyllanthostatin CompoundsPhyllanthostatin A is distinct from other compounds like Phyllanthostatin 1, which has been reported to exhibit antineoplastic activity against certain cancer cell lines . Phyllanthostatin 1 has a larger molecular weight (804.8 g/mol) and a more complex structure, reflecting the diversity within the phyllanthostatin class. Potential Applications and Future Research DirectionsGiven the therapeutic potential of lignans and glycosides from Phyllanthus species, further research into Phyllanthostatin A could uncover new applications in medicine. This might include exploring its immunomodulatory effects or anticancer properties, which could contribute to the development of novel therapeutic agents. |
---|---|
CAS No. | 119767-19-0 |
Product Name | Phyllanthostatin A |
Molecular Formula | C29H30O13 |
Molecular Weight | 586.5 g/mol |
IUPAC Name | [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3-(acetyloxymethyl)-1-(1,3-benzodioxol-5-yl)-6,7-dimethoxynaphthalene-2-carboxylate |
Standard InChI | InChI=1S/C29H30O13/c1-13(31)38-11-16-6-15-8-19(36-2)20(37-3)9-17(15)23(14-4-5-18-21(7-14)40-12-39-18)24(16)28(35)42-29-27(34)26(33)25(32)22(10-30)41-29/h4-9,22,25-27,29-30,32-34H,10-12H2,1-3H3/t22-,25-,26+,27-,29+/m1/s1 |
Standard InChIKey | KQSAUOPDQAYSSQ-GPXXLQEOSA-N |
Isomeric SMILES | CC(=O)OCC1=C(C(=C2C=C(C(=CC2=C1)OC)OC)C3=CC4=C(C=C3)OCO4)C(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |
SMILES | CC(=O)OCC1=C(C(=C2C=C(C(=CC2=C1)OC)OC)C3=CC4=C(C=C3)OCO4)C(=O)OC5C(C(C(C(O5)CO)O)O)O |
Canonical SMILES | CC(=O)OCC1=C(C(=C2C=C(C(=CC2=C1)OC)OC)C3=CC4=C(C=C3)OCO4)C(=O)OC5C(C(C(C(O5)CO)O)O)O |
Synonyms | phyllanthostatin A |
PubChem Compound | 128959 |
Last Modified | Feb 18 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume